![molecular formula C7H4ClN3O2 B11763402 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine moieties, with a chlorine atom at the 7th position and keto groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Reagents like ammonium acetate and solvents such as xylene are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrido[4,3-d]pyrimidines.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
2. Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. The compound disrupts microbial cell membranes and interferes with essential metabolic processes, making it a candidate for developing new antimicrobial agents .
3. Neurological Research
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Material Science Applications
1. Organic Electronics
In material science, this compound is being explored for use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic systems (OPVs). The compound's ability to facilitate charge transport enhances device efficiency and stability .
2. Photovoltaic Cells
Research indicates that incorporating this compound into photovoltaic cells can improve light absorption and conversion efficiency. Its structural properties allow for better alignment with other organic materials used in solar cells, leading to enhanced performance metrics in energy conversion processes .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer effects of this compound was conducted using MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Noted for its antimicrobial and anti-inflammatory activities.
Uniqueness: 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and the presence of keto groups, which confer unique reactivity and potential biological activities .
Biological Activity
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a unique bicyclic structure consisting of a pyridine and pyrimidine ring, with a chlorine atom at the 7-position of the pyridine ring. This structural complexity contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- CAS Number : 2454396-16-6
Biological Activity Overview
The biological activity of this compound has been extensively studied, particularly its interactions with enzymes and proteins involved in various cellular processes. Notably, it has shown potential as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell proliferation.
Inhibitory Activity Against eEF-2K
Research indicates that this compound exhibits significant inhibitory activity against eEF-2K. A study found that related compounds had IC50 values ranging from 420 nM to 930 nM for inhibiting eEF-2K activity in breast cancer cells (MDA-MB-231). This suggests that structural modifications can enhance or reduce the inhibitory potency of these compounds against eEF-2K .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific substitutions on the pyrido[4,3-d]pyrimidine scaffold can significantly impact biological activity. For instance:
- The presence of an ethyl group at R1 and a CONH2 group at R2 were found to be optimal for activity.
- The chlorine atom at the 7-position is critical for maintaining the inhibitory properties against eEF-2K .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
-
Inhibition of Cancer Cell Proliferation :
- In vitro studies demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines by inhibiting eEF-2K activity.
- It was observed that treatment with this compound leads to reduced phosphorylation of eEF-2, thereby inhibiting protein synthesis and promoting apoptosis in cancer cells .
- Comparison with Related Compounds :
Summary Table of Biological Activities
Compound Name | Target Enzyme/Protein | IC50 Value | Biological Activity |
---|---|---|---|
This compound | eEF-2K | 420 nM to 930 nM | Inhibits protein synthesis |
Pyrido[2,3-d]pyrimidine derivatives | DHFR | Varies | Anticancer properties |
Other analogs | Various kinases | Varies | Diverse pharmacological effects |
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
7-chloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
InChI Key |
NMENQCOSBXCQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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